molecular formula C66H76Cl3N9O24 B1663526 Vancomycinhydrochlorid CAS No. 1404-93-9

Vancomycinhydrochlorid

Katalognummer: B1663526
CAS-Nummer: 1404-93-9
Molekulargewicht: 1485.7 g/mol
InChI-Schlüssel: LCTORFDMHNKUSG-VSPPCZCGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Vancomycinhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound wirkt, indem es die bakterielle Zellwandsynthese hemmt. Es bindet an das D-Alanyl-D-Alanin-Ende der Zellwandvorläufer-Einheiten und verhindert deren Einbau in die Zellwand. Dadurch wird die bakterielle Zellwand geschwächt, was zu Zelllyse und -tod führt . Dieser Mechanismus ist besonders wirksam gegen grampositive Bakterien .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: This compound ist aufgrund seiner starken Bindungsaffinität zum D-Alanyl-D-Alanin-Ende einzigartig, wodurch es gegen resistente Bakterienstämme hoch wirksam ist . Seine Fähigkeit, schwere Infektionen zu behandeln, die durch MRSA und Clostridium difficile verursacht werden, unterscheidet es von anderen Antibiotika .

Wirkmechanismus

Target of Action

Vancomycin hydrochloride primarily targets the D-Ala-D-Ala terminus of peptidoglycan (PG) , a major structural component of the bacterial cell wall . This compound has a high affinity for the alanine moiety of the precursor peptide present on the sensitive bacterial cell wall .

Mode of Action

Vancomycin hydrochloride inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor units . This binding prevents the incorporation of these units into the peptidoglycan matrix, thereby inhibiting the synthesis of the polymer peptidoglycan that constitutes the bacterial cell wall . This results in cell wall defects and ultimately leads to bacterial death .

Biochemical Pathways

The primary biochemical pathway affected by vancomycin hydrochloride is the cell wall biosynthesis pathway in bacteria . By binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor units, vancomycin hydrochloride prevents these units from being incorporated into the peptidoglycan matrix . This inhibits the synthesis of the polymer peptidoglycan, a crucial component of the bacterial cell wall .

Pharmacokinetics

Vancomycin hydrochloride is poorly absorbed after oral administration . It is primarily eliminated via the renal route, with more than 80%-90% recovered unchanged in urine within 24 hours after administration of a single dose . The pharmacokinetic profile of vancomycin is complex and can be characterized by either a 2- or 3-compartment pharmacokinetic profile . In patients with normal creatinine clearance, vancomycin has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6-12 hours .

Result of Action

The primary result of vancomycin hydrochloride’s action is the inhibition of bacterial cell wall synthesis, leading to cell wall defects and bacterial death . This makes it an effective treatment for severe but susceptible bacterial infections such as MRSA (methicillin-resistant Staphylococcus aureus) infections .

Action Environment

The action of vancomycin hydrochloride can be influenced by environmental factors. For instance, the aggregation of drug molecules may involve noncovalent forces, including ionic and hydrophobic interactions . Additionally, the drug is administered intravenously, with a standard infusion time of at least 1 hour, to minimize infusion-related adverse effects .

Biochemische Analyse

Biochemical Properties

Vancomycin hydrochloride works by blocking bacterial cell wall biosynthesis at the level of peptidoglycan biosynthesis . It inhibits the incorporation of terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides . It is effective against Gram-positive bacteria . Vancomycin hydrochloride also alters bacterial-cell-membrane permeability and RNA synthesis .

Cellular Effects

Vancomycin hydrochloride primarily inhibits the formation of the bacterial cell wall . It also affects the permeability of the bacterial cell membrane and RNA synthesis . This leads to cell wall defects and bacterial death .

Molecular Mechanism

The molecular mechanism of action of vancomycin hydrochloride involves binding with high affinity to the poly-terminus alanyl-alanine of the precursor peptide located on the sensitive bacterial cell wall . This blocks the biosynthesis of the peptide glycan polymer constituting the bacterial cell wall, resulting in cell wall defects and bacterial death .

Temporal Effects in Laboratory Settings

Vancomycin hydrochloride solutions at concentrations used in clinical services have been found to be stable . The stability of vancomycin hydrochloride can be affected by factors such as the degree of inflammation present .

Dosage Effects in Animal Models

In animal studies, vancomycin hydrochloride is administered intravenously at a dose rate of 20 mg/kg over a 1-h period at 12 h intervals . The dosage for horses is 4.3–7.5 mg/kg in 8 h intervals, and for dogs, it is 15 mg/kg in 6 h intervals .

Metabolic Pathways

Vancomycin hydrochloride is not appreciably absorbed orally and is eliminated primarily via the renal route, with >80%–90% recovered unchanged in urine within 24 h after administration of a single dose .

Transport and Distribution

Vancomycin hydrochloride penetrates into most body spaces, although the concentrations obtained are variable and somewhat dependent on the degree of inflammation present . In patients with normal creatinine clearance, vancomycin hydrochloride has an α-distribution phase of ∼30 min to 1 h and a β-elimination half-life of 6–12 h .

Subcellular Localization

As an antibiotic, vancomycin hydrochloride does not have a specific subcellular localization. It acts on the bacterial cell wall, which is outside the bacterial cell membrane .

Eigenschaften

CAS-Nummer

1404-93-9

Molekularformel

C66H76Cl3N9O24

Molekulargewicht

1485.7 g/mol

IUPAC-Name

48-[3-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride

InChI

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24?,34?,35?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57?,65?,66-;/m0./s1

InChI-Schlüssel

LCTORFDMHNKUSG-VSPPCZCGSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Isomerische SMILES

CC1C([C@@](CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Kanonische SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Key on ui other cas no.

1404-93-9

Piktogramme

Irritant

Verwandte CAS-Nummern

1404-90-6 (Parent)

Synonyme

AB-Vancomycin
Diatracin
Hydrochloride, Vancomycin
Sulfate, Vancomycin
Vanco Azupharma
VANCO-cell
Vanco-saar
Vancocin
Vancocin HCl
Vancocine
Vancomicina Abbott
Vancomicina Chiesi
Vancomicina Combino Phar
Vancomicina Norman
Vancomycin
Vancomycin Hexal
Vancomycin Hydrochloride
Vancomycin Lilly
Vancomycin Phosphate (1:2)
Vancomycin Phosphate (1:2), Decahydrate
Vancomycin Sulfate
Vancomycin-ratiopharm
Vancomycine Dakota

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vancomycin hydrochloride
Reactant of Route 2
Vancomycin hydrochloride
Reactant of Route 3
Vancomycin hydrochloride
Reactant of Route 4
Vancomycin hydrochloride
Reactant of Route 5
Vancomycin hydrochloride
Reactant of Route 6
Vancomycin hydrochloride
Customer
Q & A

Q1: How does vancomycin hydrochloride exert its antibacterial effect?

A1: Vancomycin hydrochloride targets the peptidoglycan layer of bacterial cell walls, essential for their structural integrity. It specifically binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This ultimately leads to bacterial cell death. [, , , ]

Q2: Why is vancomycin hydrochloride particularly effective against Gram-positive bacteria?

A2: Gram-positive bacteria have a thick peptidoglycan layer exposed on their outer surface, making them highly susceptible to vancomycin hydrochloride. []

Q3: What is the molecular formula and weight of vancomycin hydrochloride?

A3: The molecular formula of vancomycin hydrochloride is C66H75Cl2N9O24, and its molecular weight is 1449.26 g/mol. [, ]

Q4: What spectroscopic techniques are useful for characterizing vancomycin hydrochloride?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable tools for structural elucidation and identification of vancomycin hydrochloride. [] Researchers have used these techniques to confirm its chemical structure and analyze its purity. [, ]

Q5: How stable is vancomycin hydrochloride in various solutions for intravenous administration?

A5: Studies have investigated the stability of vancomycin hydrochloride in solutions like 5% dextrose, 0.9% sodium chloride, and various concentrations of dextrose injection. [, , ] Results show that vancomycin hydrochloride remains stable for extended periods at both refrigerated and room temperatures in these solutions, making it suitable for preparation in advance of infusion. [, , ]

Q6: Can vancomycin hydrochloride be mixed with other drugs in infusion solutions?

A6: Compatibility studies are crucial when combining drugs in infusions. Research indicates that while vancomycin hydrochloride is compatible with some drugs like famotidine, [] it shows compatibility issues with others like aztreonam, particularly at higher concentrations. []

Q7: How does ethylene oxide gas sterilization affect vancomycin hydrochloride injection vials?

A7: Ethylene oxide gas (EOG) sterilization, commonly used for vancomycin hydrochloride vials, can lead to EOG contamination. [] Research suggests that a sufficient degassing period, either by aeration or storage, is crucial for safe use to eliminate residual EOG. []

Q8: What are the challenges in formulating vancomycin hydrochloride for oral administration?

A8: Vancomycin hydrochloride exhibits poor oral bioavailability due to its limited permeability across the gastrointestinal tract. [, ] This necessitates frequent dosing to achieve therapeutic levels. []

Q9: How can the stability and bioavailability of vancomycin hydrochloride be improved?

A9: Researchers are exploring various strategies:

  • Liposomal encapsulation: Encapsulating vancomycin hydrochloride in liposomes has shown promise in enhancing its stability, permeability, and sustained release. [, , ] This approach aims to improve its effectiveness and reduce dosing frequency. [, , ]
  • Chitosan-based systems: Utilizing chitosan salts and nanoparticles in microparticles has demonstrated potential for controlled and sustained release of vancomycin hydrochloride, particularly for colon-targeted delivery. [, , ] This is especially relevant for treating conditions like Clostridium difficile colitis. []

Q10: What are the advantages of targeted delivery systems for vancomycin hydrochloride?

A10: Targeted delivery systems offer several benefits:

  • Enhanced efficacy: Delivering vancomycin hydrochloride directly to the infection site, such as in osteomyelitis, can maximize its local concentration and improve treatment outcomes. []
  • Reduced toxicity: Targeted delivery can minimize systemic exposure, potentially reducing the risk of adverse effects, particularly nephrotoxicity. [, ]

Q11: What delivery approaches are being explored for vancomycin hydrochloride?

A11: Various drug delivery systems are under investigation:

  • Multivesicular liposomes: These liposomes are being developed for the sustained locoregional delivery of vancomycin hydrochloride, particularly in treating bone infections like osteomyelitis. []
  • Cationic multivesicular liposomes: This approach aims to enhance the delivery and efficacy of vancomycin hydrochloride while maintaining stability. []

Q12: What in vitro models are used to study vancomycin hydrochloride activity?

A12: Researchers commonly use:

  • Bacterial culture: Studies assessing the minimum inhibitory concentration (MIC) of vancomycin hydrochloride against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), rely heavily on bacterial culture techniques. [, , , , ]
  • Cell culture: Cell-based assays using human placental and dog kidney cells help evaluate the permeability of vancomycin hydrochloride formulations across biological barriers. [] This information is valuable in understanding potential drug distribution and toxicity. []

Q13: What in vivo models are used to evaluate vancomycin hydrochloride efficacy?

A13: Animal models play a crucial role in understanding vancomycin hydrochloride activity in a living system:

  • Rat model of vascular graft infection: This model is employed to study the efficacy of vancomycin hydrochloride in preventing and treating infections associated with implanted medical devices. []
  • Pneumonia model mice: Researchers utilize this model to investigate the synergistic antibacterial effects of vancomycin hydrochloride in combination with other antimicrobial agents, like Callicarpa nudiflora. []

Q14: Is resistance to vancomycin hydrochloride a concern?

A14: Yes, the emergence of vancomycin-resistant enterococci (VRE) and vancomycin-intermediate Staphylococcus aureus (VISA) poses a significant challenge. [, ] This highlights the need for continuous monitoring and development of alternative therapies.

Q15: How is vancomycin hydrochloride quantified in various matrices?

A15: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the accurate and sensitive determination of vancomycin hydrochloride concentrations. [, , , , , , , , ] Researchers have developed and validated various HPLC methods using different detectors, such as diode-array detection (DAD) and ultraviolet (UV) detection. [, , , , , , , ]

Q16: What are the advantages of flow injection analysis techniques?

A16: Flow injection analysis (FIA) methods offer advantages like high sample throughput, reduced reagent consumption, and automation potential, making them valuable tools for analyzing vancomycin hydrochloride in pharmaceutical preparations. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.